molecular formula C14H9F3N2O4 B12616512 N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide CAS No. 921198-83-6

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

Cat. No.: B12616512
CAS No.: 921198-83-6
M. Wt: 326.23 g/mol
InChI Key: GISMJCMZBCIATF-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is a chemical compound that features a trifluoromethyl group, a hydroxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)aniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy and nitro groups can form hydrogen bonds with target proteins, modulating their activity. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-aminobenzamide
  • N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-methylbenzamide
  • N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-chlorobenzamide

Uniqueness

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a trifluoromethyl group. The nitro group imparts electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This combination of functional groups makes the compound particularly interesting for applications in medicinal chemistry and materials science .

Properties

CAS No.

921198-83-6

Molecular Formula

C14H9F3N2O4

Molecular Weight

326.23 g/mol

IUPAC Name

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C14H9F3N2O4/c15-14(16,17)9-3-6-12(20)11(7-9)18-13(21)8-1-4-10(5-2-8)19(22)23/h1-7,20H,(H,18,21)

InChI Key

GISMJCMZBCIATF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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